molecular formula C15H15FN2O3S2 B3566704 1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine

Cat. No.: B3566704
M. Wt: 354.4 g/mol
InChI Key: AGDDTOSKNHZFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine, commonly known as FTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FTCP belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug discovery and development.

Scientific Research Applications

FTCP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, FTCP has been investigated as a possible lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuroscience, FTCP has been studied for its potential as a therapeutic agent for the treatment of depression, anxiety, and other mental disorders. In pharmacology, FTCP has been evaluated for its effects on the central nervous system and its potential as a novel drug target.

Mechanism of Action

The exact mechanism of action of FTCP is not fully understood. However, it is believed that FTCP acts as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. FTCP may also interact with various receptors in the brain, including the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
FTCP has been shown to have various biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter systems, the regulation of gene expression, and the induction of apoptosis in cancer cells. FTCP has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FTCP in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. FTCP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using FTCP in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on FTCP. One direction is to further investigate its potential as a lead compound for the development of new drugs for the treatment of various diseases. Another direction is to study its effects on specific neurotransmitter systems and receptors in the brain to better understand its mechanism of action. Additionally, future research could focus on optimizing the synthesis method of FTCP to improve its yield and purity.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S2/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDDTOSKNHZFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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